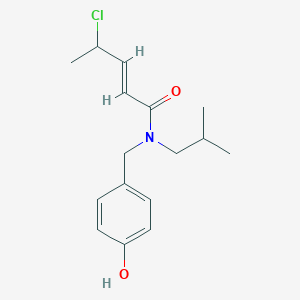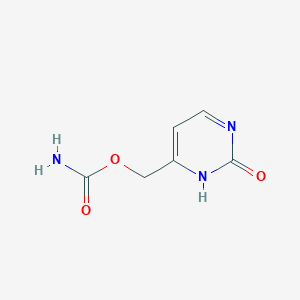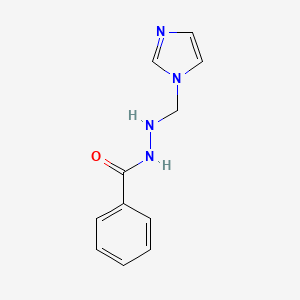
N'-((1H-Imidazol-1-yl)methyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-((1H-Imidazol-1-yl)methyl)benzohydrazide is a compound that features an imidazole ring attached to a benzohydrazide moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. Benzohydrazide, on the other hand, is a derivative of benzoic acid and hydrazine. The combination of these two functional groups in N’-((1H-Imidazol-1-yl)methyl)benzohydrazide makes it a compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-((1H-Imidazol-1-yl)methyl)benzohydrazide typically involves the reaction of 1H-imidazole-1-methanol with benzohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. One common method involves the use of a dehydrating agent to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of N’-((1H-Imidazol-1-yl)methyl)benzohydrazide may involve large-scale synthesis using similar reaction conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
N’-((1H-Imidazol-1-yl)methyl)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The benzohydrazide moiety can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve the use of halogenating agents or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the benzohydrazide moiety may yield corresponding amines.
科学的研究の応用
N’-((1H-Imidazol-1-yl)methyl)benzohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of N’-((1H-Imidazol-1-yl)methyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The benzohydrazide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
類似化合物との比較
N’-((1H-Imidazol-1-yl)methyl)benzohydrazide can be compared with other similar compounds, such as:
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties but lacking the benzohydrazide moiety.
Benzimidazole: A compound with a fused benzene and imidazole ring, known for its broad range of biological activities.
Hydrazides: Compounds containing the hydrazide functional group, which are known for their use in various chemical reactions and biological applications.
The uniqueness of N’-((1H-Imidazol-1-yl)methyl)benzohydrazide lies in its combination of the imidazole and benzohydrazide moieties, which confer distinct chemical and biological properties.
特性
分子式 |
C11H12N4O |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
N'-(imidazol-1-ylmethyl)benzohydrazide |
InChI |
InChI=1S/C11H12N4O/c16-11(10-4-2-1-3-5-10)14-13-9-15-7-6-12-8-15/h1-8,13H,9H2,(H,14,16) |
InChIキー |
HUQNCBNUJIFZDD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NNCN2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


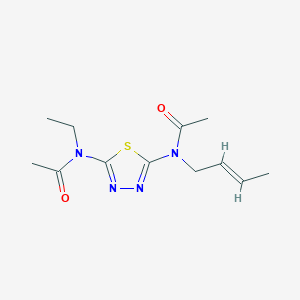
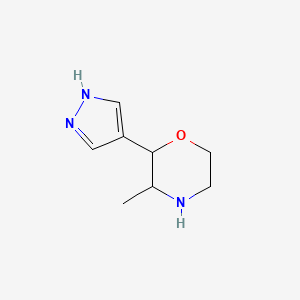
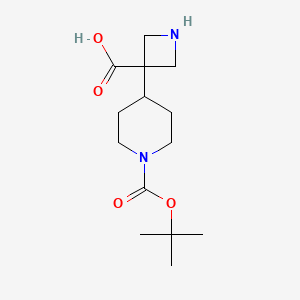

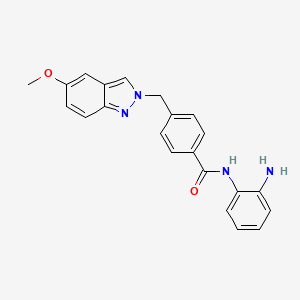
![2-[9-(Oxan-2-yl)-9H-purin-6-yl]ethane-1-thiol](/img/structure/B12929659.png)
![4-Nitro-N-[4,4,6-trimethyl-2-(methylsulfanyl)pyrimidin-1(4H)-yl]benzamide](/img/structure/B12929662.png)
![Ethyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12929669.png)

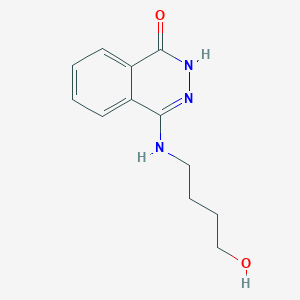
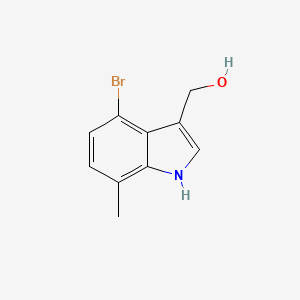
![1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929688.png)
